1-Oxa-8-thiaspiro[5.5]undecan-4-one
Description
1-Oxa-8-thiaspiro[5.5]undecan-4-one is a spirocyclic compound featuring a unique heteroatom arrangement, with one oxygen (oxa) and one sulfur (thia) atom in its bicyclic framework. Spirocyclic compounds are valued in medicinal chemistry for their conformational rigidity and ability to modulate biological targets .
Properties
Molecular Formula |
C9H14O2S |
|---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
1-oxa-8-thiaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C9H14O2S/c10-8-2-4-11-9(6-8)3-1-5-12-7-9/h1-7H2 |
InChI Key |
LTKWCWCLUVOFDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=O)CCO2)CSC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Oxa-8-thiaspiro[5.5]undecan-4-one typically involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the use of aliphatic aldehydes and methyl vinyl ketone through a Robinson annelation reaction, followed by hydrogenation to yield the desired spirocyclic structure . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
1-Oxa-8-thiaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-Oxa-8-thiaspiro[5.5]undecan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure allows it to interact with various biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Oxa-8-thiaspiro[5.5]undecan-4-one exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
1-Oxa-8-thiaspiro[5.5]undecan-4-one
- Structure : Contains one oxygen (oxa) and one sulfur (thia) in the spiro system.
- Hypothetical Formula : Estimated as C₁₀H₁₆O₂S (based on analogous dioxaspiro compounds).
1,9-Dioxaspiro[5.5]undecan-4-one (CAS 1330756-23-4)
- Structure : Two oxygen atoms (dioxa) in the spiro system.
- Formula : C₉H₁₄O₃, MW = 170 .
- Key Difference : Replacement of sulfur with oxygen reduces molecular weight and alters electronic properties.
1,9-Diaza-2,2,8,8,10,10-hexamethylspiro[5.5]undecan-4-one
- Structure : Two nitrogen atoms (diaza) and methyl substituents.
3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one (CAS 144868-88-2)
- Structure : Two oxygen atoms (dioxa) with fluorine substituents.
- Formula : C₉H₁₂F₂O₃, MW = 206.17.
- Key Difference : Fluorine atoms increase electronegativity and metabolic stability .
Physical and Chemical Properties
* Estimated based on sulfur substitution in dioxaspiro framework.
Biological Activity
1-Oxa-8-thiaspiro[5.5]undecan-4-one is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that includes both oxygen and sulfur atoms in its framework. This unique arrangement contributes to its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C12H21OS |
| Molecular Weight | 213.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | [to be assigned] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:
- Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation: It can act on receptors, modulating their activity and influencing physiological responses.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Biological Activity Studies
Several studies have explored the biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of spirocyclic compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar activities.
Anticancer Potential
In vitro studies have demonstrated that spirocyclic compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: Synthesis and Evaluation
A recent study synthesized this compound and evaluated its biological activity through a series of assays:
- Synthesis: The compound was synthesized using established organic reactions involving heterocyclic precursors.
- Biological Assays: The synthesized compound underwent testing against various cell lines to assess cytotoxicity and selectivity.
- Results: The findings indicated that the compound exhibited significant cytotoxic effects at certain concentrations, warranting further investigation into its mechanisms and potential therapeutic applications.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds known for their biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
